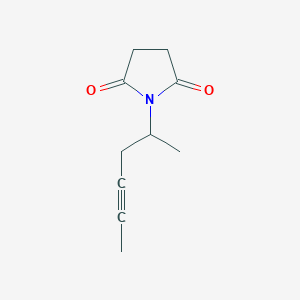![molecular formula C18H18N2O3S B14144913 4-ethoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide CAS No. 912771-03-0](/img/structure/B14144913.png)
4-ethoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. It features a benzothiazole ring, which is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with appropriate reagents to yield the final product . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-ethoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens or alkylating agents. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of solvents to dissolve the reactants .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions could result in various substituted benzamides .
Wissenschaftliche Forschungsanwendungen
4-ethoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 4-ethoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like cyclooxygenase (COX) to exert anti-inflammatory effects. Molecular docking studies have shown that it can bind to protein receptors, influencing their activity and leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
4-ethoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other benzothiazole derivatives. Its combination of ethoxy and methoxy groups, along with the benzamide structure, makes it a valuable compound for further research and development .
Eigenschaften
CAS-Nummer |
912771-03-0 |
|---|---|
Molekularformel |
C18H18N2O3S |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
4-ethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C18H18N2O3S/c1-4-23-13-8-6-12(7-9-13)17(21)20-18-19-15-14(22-3)10-5-11(2)16(15)24-18/h5-10H,4H2,1-3H3,(H,19,20,21) |
InChI-Schlüssel |
LEADWYVFMLRURQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-chloro-4-{(2E)-2-[1-(pyridin-3-yl)ethylidene]hydrazinyl}phthalazine](/img/structure/B14144833.png)

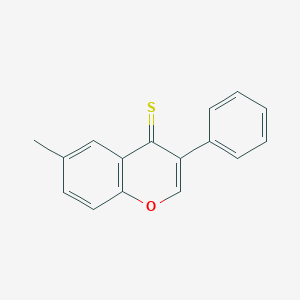
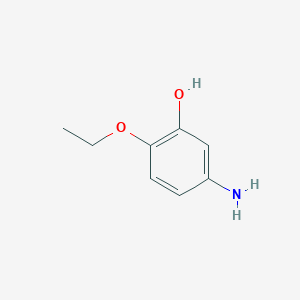

![4-[2-[3,5-Bis[2-(2,6-dipyridin-2-ylpyridin-4-yl)ethynyl]phenyl]ethynyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B14144853.png)
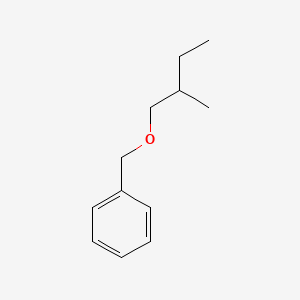
![2-[[(1-Tert-butylbenzimidazol-5-yl)amino]methyl]phenol](/img/structure/B14144878.png)
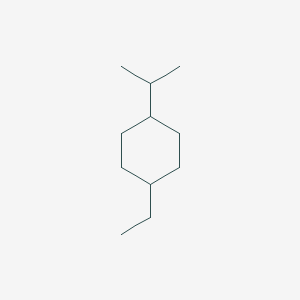
![4-(2,4-dichlorophenoxy)-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]butanamide](/img/structure/B14144912.png)
![3-[4-(4-Fluorophenyl)-2-methyl-1,3-oxazol-5-yl]propanoic acid](/img/structure/B14144921.png)

![8-fluoro-3-hydrazinyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B14144926.png)
